4-Bromo-1-((2-chloroethoxy)methyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile
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Overview
Description
4-Bromo-1-((2-chloroethoxy)methyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile is a complex organic compound characterized by the presence of multiple halogen atoms and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-((2-chloroethoxy)methyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through a condensation reaction involving a suitable amine and a diketone.
Introduction of the Trifluoromethyl Group: This step often involves radical trifluoromethylation, a process that introduces the trifluoromethyl group into the pyrrole ring using reagents like trifluoromethyl iodide and a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-((2-chloroethoxy)methyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
4-Bromo-1-((2-chloroethoxy)methyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Bromo-1-((2-chloroethoxy)methyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and trifluoromethyl group contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-((2-chloroethoxy)methyl)-2-(4-chlorophenyl)-5-methylpyrrole-3-carbonitrile: Similar structure but lacks the trifluoromethyl group.
4-Bromo-1-((2-chloroethoxy)methyl)-2-(4-chlorophenyl)-5-(difluoromethyl)pyrrole-3-carbonitrile: Contains a difluoromethyl group instead of a trifluoromethyl group.
Properties
Molecular Formula |
C15H10BrCl2F3N2O |
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Molecular Weight |
442.1 g/mol |
IUPAC Name |
4-bromo-1-(2-chloroethoxymethyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C15H10BrCl2F3N2O/c16-12-11(7-22)13(9-1-3-10(18)4-2-9)23(8-24-6-5-17)14(12)15(19,20)21/h1-4H,5-6,8H2 |
InChI Key |
YONUBPIVDMZPFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=C(N2COCCCl)C(F)(F)F)Br)C#N)Cl |
Origin of Product |
United States |
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